Technical Whitepaper: BDP 630/650 Hydrazide
Technical Whitepaper: BDP 630/650 Hydrazide
Structural Dynamics, Photophysics, and Bioconjugation Utility
Executive Summary
This technical guide provides a comprehensive analysis of BDP 630/650 Hydrazide , a far-red fluorophore engineered on the Boron-dipyrromethene (BODIPY) scaffold. Unlike traditional cyanine dyes (e.g., Cy5), BDP 630/650 exhibits superior photostability and a high quantum yield (~0.91), making it a critical tool for fluorescence polarization assays, single-molecule microscopy, and flow cytometry. This document details the physicochemical properties, reaction mechanisms, and a validated protocol for targeting oxidized glycoproteins, designed for immediate application in high-stringency research environments.
Part 1: Chemical Architecture & Photophysics
1.1 Structural Analysis
The BDP 630/650 Hydrazide (Molecular Formula: C₂₃H₂₀N₄BClF₂O₂S ) represents a structural evolution of the core BODIPY framework. Standard BODIPY dyes emit in the green spectrum (approx. 500–515 nm). To achieve the bathochromic shift to the far-red (630 nm excitation / 650 nm emission), the core is modified with extended conjugation systems—likely involving styryl or thienyl substituents—rigidly tethered to the dipyrromethene unit.
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The Fluorophore Core: The rigid ring structure restricts rotational relaxation, minimizing non-radiative decay. This results in the dye's characteristic high quantum yield and sharp spectral peaks.[1]
-
The Hydrazide Warhead: The hydrazide functional group (-CO-NH-NH₂) is chemically orthogonal to amines and thiols, targeting carbonyls (aldehydes and ketones). This specificity is paramount for labeling glycosylated proteins after periodate oxidation.
1.2 Photophysical Specifications
The following data represents the consensus specifications for high-purity (>95%) BDP 630/650 Hydrazide.
| Parameter | Value | Unit | Significance |
| Excitation Max | 628–630 | nm | Matches 633 nm HeNe or 635 nm diode lasers. |
| Emission Max | 642–650 | nm | Ideal for Cy5/APC channels; minimal autofluorescence interference. |
| Extinction Coeff.[2][3][4][5][6] (ε) | ~97,000 | M⁻¹cm⁻¹ | High brightness allows for lower labeling density, preserving protein function. |
| Quantum Yield (Φ) | 0.91 | - | Near-unity efficiency; significantly brighter than Cy5 (Φ ~0.27). |
| Stokes Shift | ~20 | nm | Narrow shift requires high-quality filter sets to prevent crosstalk. |
| Solubility | DMF, DMSO | - | Hydrophobic core requires organic co-solvent for conjugation. |
Part 2: The Bioconjugation Mechanism
The utility of BDP 630/650 Hydrazide lies in its reactivity toward carbonyl groups.[2][5][7][8] Since proteins do not naturally contain aldehydes (except at the N-terminus in rare cases), carbonyls are introduced via the Periodate Oxidation of vicinal diols on carbohydrate moieties (glycans).
2.1 Reaction Pathway (Schiff Base Formation)
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon. This reaction is acid-catalyzed, typically optimal at pH 5.5 – 6.0.
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Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the aldehyde.
-
Dehydration: A water molecule is eliminated, forming a hydrazone linkage.
-
Stability: Unlike imines formed with primary amines, hydrazones are relatively stable and do not strictly require reductive amination (e.g., with NaCNBH₃) for stability, though reduction can prevent reversibility over long storage periods.
2.2 Mechanistic Visualization
The following diagram illustrates the chemical transformation from the oxidized glycan to the stable fluorescent conjugate.
Caption: Step-wise chemical mechanism converting a glycoprotein diol into a stable fluorescent hydrazone conjugate via periodate activation.
Part 3: Validated Experimental Protocol
Objective: Labeling of a purified IgG antibody (glycosylated) with BDP 630/650 Hydrazide. Prerequisite: Ensure the protein is in a buffer free of amines (Tris/Glycine) if downstream reduction is planned, though hydrazide chemistry itself is compatible with amines. Crucially, avoid buffers with aldehydes or ketones.
3.1 Reagents & Preparation
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Protein: 1 mg/mL IgG in PBS (pH 7.4).
-
Oxidant: Sodium Periodate (NaIO₄), 100 mM stock in water (Freshly prepared).
-
Dye Stock: BDP 630/650 Hydrazide, 10 mM in anhydrous DMSO.
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Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH accelerates hydrazone formation).
-
Quench: Glycerol or Ethylene Glycol.
3.2 Step-by-Step Methodology
-
Oxidation (Activation):
-
Add NaIO₄ to the protein solution to a final concentration of 1–10 mM.
-
Note: Use 1 mM for specific sialic acid oxidation (0°C, 30 min); use 5–10 mM for general oxidation of hexoses (RT, 30 min).
-
Incubate for 30 minutes in the dark.
-
Quench: Add 10 µL glycerol per mL of solution to consume excess periodate. Incubate for 5 minutes.
-
-
Buffer Exchange (Critical):
-
Remove excess periodate and adjust pH. Use a Zeba spin column or dialysis to exchange the protein into 0.1 M Sodium Acetate, pH 5.5 .
-
Why: The hydrazide reaction is slow at neutral pH. The acidic environment protonates the carbonyl oxygen, increasing electrophilicity.
-
-
Conjugation:
-
Add BDP 630/650 Hydrazide stock to the oxidized protein.
-
Ratio: Target a 20–50 molar excess of dye over protein.
-
Solubility Check: Ensure DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.
-
Incubate for 4–16 hours at Room Temperature (or 4°C overnight) with gentle agitation, protected from light.
-
-
Purification:
-
Remove unreacted dye using a Sephadex G-25 column or equivalent size-exclusion chromatography (SEC).
-
Elute with PBS, pH 7.4. The first fluorescent band is the conjugate.
-
3.3 Experimental Workflow Diagram
Caption: Operational workflow for BDP 630/650 hydrazide conjugation, emphasizing the critical pH shift to 5.5 for optimal reaction kinetics.
Part 4: Quality Control & Troubleshooting
4.1 Calculating Degree of Labeling (DOL)
To validate the protocol, calculate the number of dye molecules per protein. Measure absorbance at 280 nm (
- : 97,000 M⁻¹cm⁻¹[2][4][8]
- (Correction Factor) : 0.035 (BDP 630/650 exhibits 3.5% absorption at 280 nm).
-
Target DOL : For antibodies, a DOL of 1.0 – 3.0 is optimal. Higher labeling may cause quenching or precipitation.
4.2 Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 0.5) | Insufficient Oxidation | Increase NaIO₄ concentration or reaction time. Ensure NaIO₄ is fresh. |
| Low DOL (< 0.5) | Incorrect pH | Ensure coupling buffer is pH 5.5. Neutral pH slows hydrazide reaction significantly. |
| Precipitation | Over-labeling | Reduce dye excess (try 10x or 20x). Reduce DMSO concentration. |
| High Background | Free Dye | Perform a second desalting step or extensive dialysis. |
References
-
Antibodies.com. (n.d.). BDP 630/650 hydrazide (A270081) Validation Data. Retrieved from [Link][2]
-
ResearchGate. (2018). Synthesis of New Bodipy Hydrazide Fluorescent Probes for the Detection of Carbonylated Proteins. Retrieved from [Link]
Sources
- 1. Bodipy 630/650 Equivalent - BDP 630/650 | AxisPharm [axispharm.com]
- 2. BDP 630/650 hydrazide (A270081) | Antibodies.com [antibodies.com]
- 3. BODIPY 630/650 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. BDP 630/650 hydrazide, 2183473-43-8 | BroadPharm [broadpharm.com]
- 5. Lumiprobe – Ala Biolab [alabiolab.ro]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
